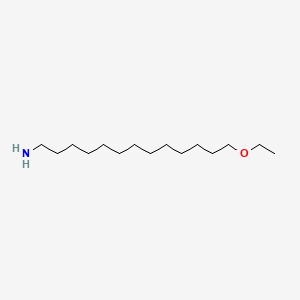
trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol: is a piperidine derivative, which is a class of compounds known for their significant role in medicinal chemistry. Piperidine derivatives are often used as building blocks in the synthesis of pharmaceuticals due to their versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the hydrogenation of a precursor compound in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired stereochemistry of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to achieve high purity and consistency in the final product .
Analyse Des Réactions Chimiques
Types of Reactions: trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is studied for its potential pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in various manufacturing processes .
Mécanisme D'action
The mechanism of action of trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, which are involved in various biochemical pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function and signaling .
Comparaison Avec Des Composés Similaires
- trans-4-Ethyl-1-methyl-4-phenyl-4-piperidinol
- cis-3-Ethyl-1-methyl-4-phenyl-4-piperidinol
- trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinone
Uniqueness: trans-3-Ethyl-1-methyl-4-phenyl-4-piperidinol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and pharmacological activity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
(3R,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-3-12-11-15(2)10-9-14(12,16)13-7-5-4-6-8-13/h4-8,12,16H,3,9-11H2,1-2H3/t12-,14-/m1/s1 |
Clé InChI |
QESXDAXFGSYTML-TZMCWYRMSA-N |
SMILES isomérique |
CC[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)O)C |
SMILES canonique |
CCC1CN(CCC1(C2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)


![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)

![[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride](/img/structure/B13419564.png)
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)


![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
